molecular formula C10H16N2OS B12988047 N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine

N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine

Cat. No.: B12988047
M. Wt: 212.31 g/mol
InChI Key: NDVHZIHQSVWQBV-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine is a compound that features a thietane ring attached to an ethyl chain, which is further connected to a 3,5-dimethylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine typically involves the following steps:

    Formation of the 3,5-Dimethylisoxazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-4-nitroisoxazole.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced via a nucleophilic substitution reaction using an ethyl halide.

    Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable thiol and an alkyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The ethyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thietane ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)thietan-3-amine: can be compared with other isoxazole derivatives and thietane-containing compounds.

    3,5-Dimethylisoxazole: Shares the isoxazole moiety but lacks the thietane ring.

    Thietan-3-amine: Contains the thietane ring but lacks the isoxazole moiety.

Uniqueness

The combination of the isoxazole and thietane rings in this compound provides unique structural and chemical properties that are not present in the individual components. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C10H16N2OS/c1-7-10(8(2)13-12-7)3-4-11-9-5-14-6-9/h9,11H,3-6H2,1-2H3

InChI Key

NDVHZIHQSVWQBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCNC2CSC2

Origin of Product

United States

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